5-((Benzylamino)methyl)pyrrolidin-2-one

Asymmetric Synthesis Mitsunobu Reaction Pyrrolidin-2-one Derivatives

Sourcing enantiomerically pure pyrrolidin-2-one building blocks with consistent yields often disrupts synthetic workflow. This compound directly solves that with an 83% isolated yield in Mitsunobu-based dysibetaine synthesis, outperforming lower-yielding aniline analogs. - Enables cost-effective scale-up to 4,5-diaminovaleric acid (DAVA) for peptidomimetics. - Distinct XLogP3-AA of 0.7 ensures appropriate lipophilicity for conformationally restricted PNA oligomers. - Supplied at ≥95% purity to minimize re-purification in multi-step total synthesis.

Molecular Formula C12H16N2O
Molecular Weight 204.27 g/mol
Cat. No. B1501202
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-((Benzylamino)methyl)pyrrolidin-2-one
Molecular FormulaC12H16N2O
Molecular Weight204.27 g/mol
Structural Identifiers
SMILESC1CC(=O)NC1CNCC2=CC=CC=C2
InChIInChI=1S/C12H16N2O/c15-12-7-6-11(14-12)9-13-8-10-4-2-1-3-5-10/h1-5,11,13H,6-9H2,(H,14,15)
InChIKeyHPAUTESKHRLFMY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-((Benzylamino)methyl)pyrrolidin-2-one Specifications & Identifiers


5-((Benzylamino)methyl)pyrrolidin-2-one (CAS 87766-33-4 for the free base; CAS 1177276-81-1 for the hydrochloride salt) is a chiral pyrrolidin-2-one derivative featuring a benzylaminomethyl substituent at the 5-position of the lactam ring [1]. Its molecular formula is C12H16N2O, with a molecular weight of 204.27 g/mol [1]. The compound exhibits a computed XLogP3-AA value of 0.7 and a topological polar surface area (TPSA) of 41.1 Ų [1]. As an enantiomerically pure building block, it is primarily utilized as a key intermediate in the synthesis of bioactive natural products (e.g., dysibetaine), conformationally restricted peptide nucleic acid (PNA) analogues, and 4,5-diaminovaleric acid (DAVA) [2]. Commercial availability typically includes specifications of ≥95% purity .

Chiral building block Enantiomerically pure pyrrolidin-2-one intermediate for stereochemical-control studies
PNA and peptidomimetic synthesis Benzylaminomethyl group supports conformational restriction in nucleic acid analogues
Natural product total synthesis Key precursor for dysibetaine and related bioactive marine alkaloids
DAVA and beta-lactam research Efficient route to 4,5-diaminovaleric acid for constrained peptide design

Limitations of Generic Substitution for 5-((Benzylamino)methyl)pyrrolidin-2-one


Direct substitution of 5-((Benzylamino)methyl)pyrrolidin-2-one with closely related pyrrolidin-2-one analogs is not advisable due to significant, quantifiable variations in synthetic accessibility and downstream utility. As demonstrated in direct comparative synthesis studies, the yield of the target compound from a standard Mitsunobu protocol differs substantially from that of other N-substituted variants, with the benzylamine derivative achieving an 83% isolated yield compared to yields as low as 70-73% for aniline-based analogs [1]. Furthermore, the computed lipophilicity (XLogP3-AA = 0.7) and topological polar surface area (41.1 Ų) for the benzylamino compound are distinct from those of alkyl-substituted alternatives (e.g., isopropylamino analogs with molecular weight 156.23 g/mol and differing physicochemical profiles), which directly impacts the compound's behavior in subsequent synthetic transformations and its applicability as a precursor for conformationally restricted PNA analogues and dysibetaine [2]. Therefore, substituting this specific building block without verifying these parameters will compromise the efficiency of established synthetic routes and the integrity of the final chiral product.

! Aromatic amine analogs (aniline, p-nitroaniline) may reduce Mitsunobu yield by 12–13 percentage points, altering synthesis efficiency.
! Isopropylamino and other small alkyl analogs lack the benzyl group required for conformational preorganization in PNA design.
! Generic pyrrolidin-2-one sources may not provide certified ≥95% purity, risking batch inconsistency in asymmetric synthesis.

5-((Benzylamino)methyl)pyrrolidin-2-one Performance vs. Analogs


Superior Mitsunobu Yield vs. Aromatic Amine Analogs

In a standardized Mitsunobu reaction protocol, the synthesis of (S)-1-benzyl-5-(benzylaminomethyl)pyrrolidin-2-one (the target compound) resulted in an isolated yield of 83%, which is quantifiably higher than that obtained for closely related aromatic amine derivatives under identical reaction conditions. Specifically, the phenylamino analog yielded only 71%, the p-nitrophenylamino analog yielded 73%, and the p-methoxyphenylamino analog yielded 70% [1]. This 12-13 percentage point increase in yield translates to a substantial improvement in material efficiency for large-scale procurement and synthesis planning.

Mitsunobu Yield
Head-to-head
Target 83% vs. phenylamino 71%, p-nitrophenylamino 73%, p-methoxyphenylamino 70%
Reported higher yield supports synthesis efficiency screening
Standardized Mitsunobu protocol; yields may vary with scale
Asymmetric Synthesis Mitsunobu Reaction Pyrrolidin-2-one Derivatives

Physicochemical Profile vs. Isopropylamino Analog

The benzylamino substituent confers a significantly different physicochemical profile compared to an isopropylamino analog, as quantified by computed molecular descriptors. The target compound (C12H16N2O) has a molecular weight of 204.27 g/mol, a computed XLogP3-AA of 0.7, and a topological polar surface area (TPSA) of 41.1 Ų [1]. In contrast, the isopropylamino analog (5-((Isopropylamino)methyl)pyrrolidin-2-one, C8H16N2O) has a molecular weight of 156.23 g/mol and, by inference, a substantially lower logP and different TPSA due to the smaller alkyl chain . These quantitative differences in lipophilicity and size directly influence the compound's solubility, membrane permeability, and behavior as a building block in peptide nucleic acid (PNA) analog synthesis, where the benzyl group is critical for specific conformational restrictions [2].

Physicochemical Profile
Class-level
MW 204.27, XLogP3 0.7, TPSA 41.1 Ų vs. isopropyl analog MW 156.23 (lower logP estimated)
Distinct lipophilicity and size enable conformational restriction design
Computed descriptors; verify experimental solubility and permeability
Physicochemical Properties Drug-likeness Computational Chemistry

Enhanced Purity Specification vs. Unspecified Sources

Reputable vendors specify a minimum purity of ≥95% for 5-((Benzylamino)methyl)pyrrolidin-2-one, with some suppliers offering purities up to ≥97% as determined by HPLC . In contrast, many generic or unspecified sources for pyrrolidin-2-one derivatives do not provide a guaranteed purity level, or offer lower specifications (e.g., 95% as a typical value without explicit certification) . This quantifiable difference in purity assurance directly impacts the reliability of downstream synthetic steps, particularly in sensitive asymmetric transformations where trace impurities can lead to racemization or side reactions.

Purity Specification
Data to verify
≥95%–97% (HPLC), certified CoA available
Supports batch-to-batch reproducibility review
Vendor CoA review recommended; compare purity basis across suppliers
Chemical Purity Procurement Quality Control

5-((Benzylamino)methyl)pyrrolidin-2-one Research & Industrial Applications


Asymmetric Synthesis of Dysibetaine and Related Natural Products

The compound serves as a critical enantiomerically pure precursor for the synthesis of dysibetaine, a bioactive marine natural product. The established Mitsunobu-based synthetic route provides the (S)-1-benzyl-5-(benzylaminomethyl)pyrrolidin-2-one intermediate in 83% yield [1], which is a substantial improvement over alternative aromatic amine-based routes. This high-yielding step is essential for the economic viability of multi-step total syntheses targeting dysibetaine and its analogs, which have shown potential as neuroactive agents [1].

Preparation of Conformationally Restricted Peptide Nucleic Acid (PNA) Analogues

The benzylaminomethyl substituent at the C-5 position of the pyrrolidin-2-one ring is essential for creating the desired conformational restriction in novel PNA analogues [1]. The quantitative differences in lipophilicity (XLogP3-AA = 0.7) and TPSA (41.1 Ų) compared to smaller alkylamino analogs [2] ensure that the resulting PNA oligomers maintain the appropriate balance of solubility and cell permeability required for effective antisense or antigene applications. Substituting this building block with a less lipophilic or sterically mismatched alternative would disrupt the preorganized structure necessary for high-affinity binding to complementary nucleic acid targets [1].

Synthesis of 4,5-Diaminovaleric Acid (DAVA) for Peptide & Beta-Lactam Research

5-((Benzylamino)methyl)pyrrolidin-2-one is a direct precursor to 4,5-diaminovaleric acid (DAVA), a non-proteinogenic amino acid used in the design of beta-lactam antibiotics and conformationally constrained peptides [1]. The efficient and reliable synthetic route (83% yield for the key step) ensures a cost-effective supply of DAVA for medicinal chemistry programs, where its unique diamine structure can introduce novel hydrogen-bonding motifs and conformational constraints into peptidomimetic drug candidates [1]. The commercial availability of the compound with ≥95% purity further supports its use in these demanding synthetic applications where high enantiomeric excess and low impurity profiles are non-negotiable.

Structure-Activity Relationship (SAR) Studies of Pyrrolidin-2-one Based CNS Agents

The benzylamino variant provides a distinct structural and electronic profile that is valuable for SAR studies targeting central nervous system (CNS) disorders. While direct IC50 data for this specific compound is not publicly available, the broader class of pyrrolidin-2-one derivatives has demonstrated anticonvulsant activity in MES and scPTZ models [3]. The quantifiably higher synthetic yield and distinct physicochemical properties (XLogP3-AA 0.7) of the benzylamino analog compared to other N-substituted variants make it a strategic choice for hit-to-lead optimization campaigns, where reliable, high-purity building blocks are required to systematically explore the impact of lipophilicity and steric bulk on target engagement and ADME properties [2].

Application
Selection Property
Validation Focus
Bioactive natural product synthesis (dysibetaine)
Enantiopure building block, reported higher synthetic efficiency
Stereochemical fidelity across multi-step total synthesis
Conformationally restricted PNA analogues
Benzyl group for structural preorganization
Impact of lipophilicity on oligomer solubility and hybridization
DAVA synthesis for peptidomimetics and beta-lactams
High-purity chiral intermediate
Enantiomeric excess and impurity profile in downstream steps
Pyrrolidin-2-one SAR studies (CNS research models)
Distinct lipophilicity (XLogP 0.7) and steric profile
Hit-to-lead property exploration; verify target engagement

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